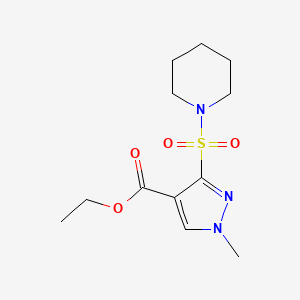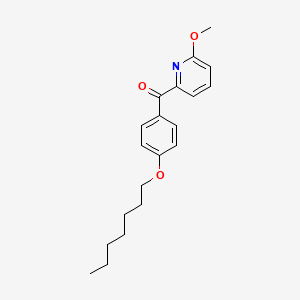
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
“(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group and a methyl group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized through various chemical methods. For example, the synthesis of related oxadiazole compounds involves condensation reactions, showcasing the compound's applicability in creating novel chemical entities with potential biological activities. These synthesis techniques are important for developing new materials with specific properties, such as improved stability or enhanced biological activity (Shimoga, Shin, & Kim, 2018).
Luminescence Properties
Research on oxadiazole derivatives, including those similar to the specified compound, has shown significant luminescence properties. These findings are crucial for developing materials for optical applications, such as organic light-emitting diodes (OLEDs) or fluorescence-based sensors. The high luminescence quantum yield of certain derivatives indicates their potential for efficient energy conversion in optoelectronic devices (Mikhailov et al., 2016).
Antibacterial Activity
Several studies have explored the antibacterial activities of oxadiazole derivatives. These compounds, including those structurally related to (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, exhibit significant activity against various bacterial strains. This highlights their potential as lead compounds for developing new antibacterial agents, addressing the need for novel treatments due to the rising antibiotic resistance (Rai et al., 2009).
Biological Interactions and Potential Therapeutic Applications
Research has also delved into the interactions of oxadiazole derivatives with biological systems, such as their role in inhibiting specific enzymes or their cytotoxic effects on cancer cell lines. These studies are foundational for the development of new therapeutic agents targeting specific pathways involved in disease processes. The potential therapeutic applications of these compounds, based on their interactions with biological targets, offer promising avenues for drug development (Dukanya et al., 2020).
Future Directions
The future directions for research on “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their anticancer potential, as well as their potential as inhibitors of various enzymes . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazole derivatives with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBBNIZNDOVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



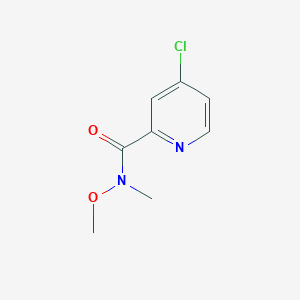
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
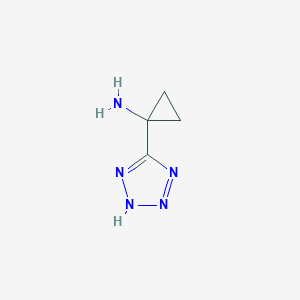
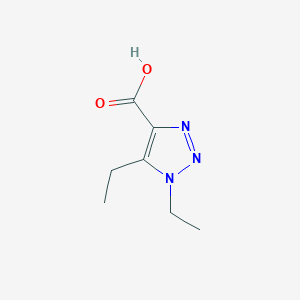
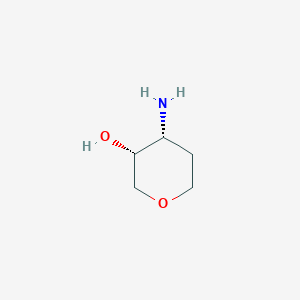
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
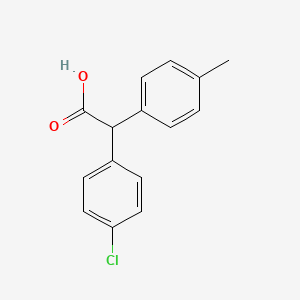

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
